molecular formula C17H19BN2O3 B7358940 (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid

(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid

货号 B7358940
分子量: 310.2 g/mol
InChI 键: OEEOCEPPNULAFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid, also known as THQ-B, is a boronic acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ-B is a small molecule that has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin.

作用机制

The mechanism of action of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves its ability to inhibit the activity of various enzymes. Proteasome inhibitors block the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Tyrosine kinase inhibitors block the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Tubulin inhibitors block the polymerization of tubulin, leading to the disruption of microtubule function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of autoimmune disorders.

实验室实验的优点和局限性

One advantage of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

未来方向

There are several future directions for the study of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, and further studies are needed to explore this possibility.

合成方法

The synthesis of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials for the synthesis of this compound include 2-amino-5,6,7,8-tetrahydroquinoline and 4-bromobenzeneboronic acid. The intermediate compounds are formed by reacting the starting materials with various reagents, such as potassium carbonate, N,N-dimethylformamide, and palladium acetate. The final coupling reaction is achieved by reacting the intermediate compounds with 4-(chloromethyl)phenyl isocyanate in the presence of a base. The resulting product is this compound, which can be purified by column chromatography.

科学研究应用

(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Proteasome inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent antitumor activity in vitro and in vivo. Tyrosine kinase inhibitors have been used for the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to exhibit potent inhibitory activity against several tyrosine kinases, including Src, Abl, and EGFR. Tubulin inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent inhibitory activity against tubulin polymerization.

属性

IUPAC Name

[4-(5,6,7,8-tetrahydroquinolin-2-ylmethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BN2O3/c21-17(13-5-8-14(9-6-13)18(22)23)19-11-15-10-7-12-3-1-2-4-16(12)20-15/h5-10,22-23H,1-4,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOCEPPNULAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=NC3=C(CCCC3)C=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。